trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1637781-22-6
VCID: VC11733666
InChI: InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
SMILES: CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br
Molecular Formula: C13H16BrNO2
Molecular Weight: 298.18 g/mol

trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

CAS No.: 1637781-22-6

Cat. No.: VC11733666

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18 g/mol

* For research use only. Not for human or veterinary use.

trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate - 1637781-22-6

Specification

CAS No. 1637781-22-6
Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
IUPAC Name tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate
Standard InChI InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Standard InChI Key GEQXUJINCDLMHK-MNOVXSKESA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br
SMILES CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br
Canonical SMILES CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br

Introduction

trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is a complex organic compound featuring a three-membered aziridine ring, a bromophenyl group, and a tert-butyl ester moiety. Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of approximately 298.18 g/mol . This compound is of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities.

Synthesis Methods

The synthesis of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves multi-step processes. Common conditions include the use of strong bases like sodium hydride or potassium tert-butoxide in inert atmospheres to minimize side reactions. The specific synthesis pathway may vary depending on the starting materials and desired stereochemistry.

Comparison with Similar Compounds

Similar compounds, such as Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, share similar structural features but differ in the position of the bromine atom on the phenyl ring. These differences can affect their reactivity and biological activity, highlighting the importance of stereochemistry in aziridine compounds.

CompoundBromine PositionStereochemistry
trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate3-positiontrans
Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate4-position(2R,3R)

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